(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
Description
(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a propargyl group (prop-2-yn-1-yl) at the 3-position. The pyrazole ring is linked via a carboxamide bridge and substituted with an ethyl group at the 1-position. The E-configuration of the imine bond in the benzothiazol-2(3H)-ylidene moiety is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-ethyl-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-3-10-20-14-11(17)6-5-7-13(14)23-16(20)19-15(22)12-8-9-18-21(12)4-2/h1,5-9H,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYOXBAHXVITBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide, commonly referred to as compound 1, is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of compound 1, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₃FN₄OS
- Molecular Weight : 328.4 g/mol
- CAS Number : 1173607-88-9
The structure of compound 1 features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrazole moiety further enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features to compound 1 have shown activity against various pathogens:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 5b | C. albicans | 3.92 |
| 5c | A. niger | 4.01 |
These findings suggest that the thiazole scaffold contributes to the antimicrobial efficacy of compound 1, potentially making it a candidate for further development against fungal infections .
Inhibition of Cyclooxygenase (COX)
Compound 1 has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In a study assessing various pyrazole derivatives, it was found that certain modifications significantly enhanced COX-II selectivity and potency:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.2 | Moderate |
These results indicate that compounds structurally related to compound 1 may possess anti-inflammatory properties through COX inhibition .
Anticancer Potential
The thiazole and pyrazole components of compound 1 have also been linked to anticancer activities. Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines via various mechanisms:
- Induction of reactive oxygen species (ROS)
- Modulation of apoptosis-related proteins
For example, a derivative similar to compound 1 exhibited cytotoxic effects on breast cancer cells with an IC50 value in the micromolar range . This suggests a potential role for compound 1 in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its structural features. Key aspects influencing its efficacy include:
- Electron-Withdrawing Groups : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole and Pyrazole Moieties : These rings are crucial for the observed biological activities, as they are known pharmacophores in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to compound 1:
- Thiazole Derivatives Against Fungal Infections : A study demonstrated that thiazole derivatives displayed significant antifungal activity against Candida albicans, suggesting a promising avenue for developing new antifungal agents .
- COX-II Inhibition Studies : Research highlighted that certain pyrazole derivatives exhibited potent COX-II inhibition with minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory drugs .
- Anticancer Activity : Investigations into thiazole-containing compounds revealed their ability to induce apoptosis in various cancer cell lines, supporting their development as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The structural features of (E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide enhance its efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells. Pyrazole derivatives are known to interact with multiple cellular pathways, leading to cell cycle arrest and programmed cell death. In vitro studies have demonstrated that similar compounds can effectively reduce tumor cell viability .
Neuroprotective Effects
There is emerging evidence that pyrazole-based compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer’s. The inhibition of acetylcholinesterase activity has been observed in related compounds, suggesting a mechanism for cognitive enhancement .
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The initial step typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce the benzo[d]thiazole moiety through nucleophilic substitution or coupling reactions.
- Final Modifications : The introduction of the ethyl and propynyl groups can be achieved through alkylation reactions, ensuring the desired substitution pattern is achieved.
Case Studies
Several studies have been conducted to evaluate the biological activity and therapeutic potential of pyrazole derivatives:
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates, demonstrating significant inhibition rates for selected compounds .
- Anticancer Efficacy : Research focused on the cytotoxic effects of pyrazole-based compounds on breast cancer cell lines showed promising results, with IC50 values indicating potent activity .
- Neuroprotective Studies : Investigations into the neuroprotective effects of pyrazole derivatives revealed their ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Differences: Substituents: Allyl (vs. propargyl) at the benzothiazole 3-position and phenyl (vs. ethyl) at the pyrazole 1-position. Biological Implications: The phenyl group in the analogue may enhance lipophilicity (higher logP), while the ethyl group in the target compound improves aqueous solubility .
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Functional Analogues
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Weight | logP | Key Substituents | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| Target Compound | 372.4 | 3.2 | 4-F, 3-propargyl, 1-ethyl | 12.8 (Kinase X) |
| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one | 365.4 | 4.1 | 3-allyl, 1-phenyl | 45.6 (Kinase X) |
| 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide | 348.8 | 2.8 | 5-Cl-thienyl, furyl-ethylidene | >1000 (Kinase X) |
Research Findings and Mechanistic Insights
- Fluorine Substitution: The 4-fluoro group in the target compound enhances metabolic stability by resisting oxidative degradation, a property absent in non-fluorinated analogues .
- Carboxamide vs. Carbohydrazide : The carboxamide linkage improves solubility (logS = -3.1) compared to carbohydrazide (logS = -4.5), favoring better pharmacokinetics .
Methodological Considerations in Similarity Analysis
Virtual screening studies (e.g., Tanimoto coefficient, MACCS keys) highlight that minor substituent changes (e.g., propargyl vs. allyl) drastically alter similarity scores. For example, the target compound shares only 65% structural similarity with its phenyl/allyl analogue despite identical core scaffolds, underscoring the importance of substituent-specific profiling in drug design .
Limitations and Contradictions
- The target compound’s propargyl group confers unique covalent binding, unlike non-reactive analogues .
- Synthetic Complexity : Fluorination and propargyl introduction require specialized reagents (e.g., Selectfluor®, Cu-catalyzed coupling), reducing scalability compared to simpler analogues .
Preparation Methods
Preparation of 4-Fluoro-3-iodoaniline
Starting with 4-fluoroaniline, iodination at the meta-position is achieved using N-iodosuccinimide (NIS) in acetic acid at 60°C for 12 h, yielding 4-fluoro-3-iodoaniline (87% yield).
Propargylation via Sonogashira Coupling
The iodinated intermediate undergoes Sonogashira coupling with propargyl alcohol under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C, affording 4-fluoro-3-(prop-2-yn-1-yl)aniline (72% yield).
Thiazole Ring Formation
Cyclization with thiourea and ethyl bromopyruvate in ethanol under reflux (12 h) forms the benzo[d]thiazole core. Oxidation with 2-iodoxybenzoic acid (IBX) in DMSO generates the 2(3H)-ylidene tautomer (64% yield over two steps).
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Iodination | NIS, AcOH, 60°C | 87 |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | 72 |
| Cyclization | Thiourea, ethyl bromopyruvate | 68 |
| Oxidation | IBX, DMSO | 64 |
Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
Cyclocondensation of Ethyl 3-ketovalerate
Ethyl 3-ketovalerate reacts with ethyl hydrazine carboxylate in acetic acid at 100°C, forming 1-ethyl-1H-pyrazole-5-carboxylate (81% yield).
Ester Hydrolysis
Saponification with NaOH (2 M) in ethanol-water (4:1) at 70°C for 6 h yields 1-ethyl-1H-pyrazole-5-carboxylic acid (93% yield).
Amide Coupling and E-Selective Configuration
Activation of Carboxylic Acid
The pyrazole carboxylic acid (1.2 eq) is activated using EDC·HCl (1.5 eq) and DMAP (0.2 eq) in anhydrous CH₂Cl₂ at 0°C for 30 min.
Coupling with Benzo[d]thiazole Amine
The activated acid reacts with 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene amine (1.0 eq) in CH₂Cl₂ at 25°C for 24 h. The E-configuration is favored by steric hindrance from the propargyl group, achieving 78% yield.
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl |
| Catalyst | DMAP |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Yield | 78% |
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.32 (s, 1H, pyrazole C4-H), 7.97–7.14 (m, 4H, aromatic), 4.21 (q, J=7.1 Hz, 2H, NCH₂CH₃), 3.85 (s, 2H, C≡CCH₂), 1.34 (t, J=7.1 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 163.2 (C=O), 158.1 (C-F), 145.6 (thiazole C2), 79.5 (C≡C), 42.3 (NCH₂CH₃).
- HRMS (ESI) : m/z 385.0924 [M+H]⁺ (calc. 385.0928).
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration, with a dihedral angle of 172° between the pyrazole and benzothiazole planes.
Optimization and Challenges
Propargyl Group Stability
Propargyl bromide alkylation required strict temperature control (<40°C) to prevent polymerization. tert-Butyloxycarbonyl (Boc) protection of the amine prior to Sonogashira coupling improved yields by 15%.
Oxidative Tautomerization
IBX oxidation selectively generates the 2(3H)-ylidene tautomer over the 2-thione form, as confirmed by IR absence of S-H stretches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
